molecular formula C16H20N2O B13757452 N-(1-Adamantyl)isonicotinamide CAS No. 24813-24-9

N-(1-Adamantyl)isonicotinamide

Katalognummer: B13757452
CAS-Nummer: 24813-24-9
Molekulargewicht: 256.34 g/mol
InChI-Schlüssel: ZYHRNAFWSGXHDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-adamantyl)pyridine-4-carboxamide is a synthetic compound characterized by the presence of an adamantyl group attached to a pyridine ring via a carboxamide linkage The adamantyl group, known for its rigid and bulky structure, imparts unique physical and chemical properties to the compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)pyridine-4-carboxamide typically involves the reaction of 1-adamantylamine with pyridine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to achieve high yields .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography to ensure the purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-adamantyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized under strong oxidative conditions, leading to the formation of adamantyl ketones or alcohols.

    Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of N-(1-adamantyl)pyridine-4-carboxamide is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): A synthetic cannabinoid with a similar adamantyl group but different pharmacological properties.

    N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Another synthetic cannabinoid with structural similarities but distinct biological effects.

Uniqueness

N-(1-adamantyl)pyridine-4-carboxamide stands out due to the presence of the pyridine ring, which imparts unique electronic properties and reactivity compared to other adamantyl-containing compounds. This makes it a versatile scaffold for the development of new chemical entities with diverse applications.

Eigenschaften

CAS-Nummer

24813-24-9

Molekularformel

C16H20N2O

Molekulargewicht

256.34 g/mol

IUPAC-Name

N-(1-adamantyl)pyridine-4-carboxamide

InChI

InChI=1S/C16H20N2O/c19-15(14-1-3-17-4-2-14)18-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2,(H,18,19)

InChI-Schlüssel

ZYHRNAFWSGXHDQ-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.